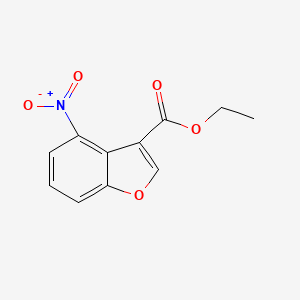
Ethyl 4-nitrobenzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-nitrobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group at the 3-position, a nitro group at the 4-position, and a carboxylate group on the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitrobenzofuran-3-carboxylate typically involves the condensation of phenols with acetoacetic ester derivatives using iron-catalyzed oxidative cross-coupling. This method utilizes readily available starting materials such as iron (III) salts, oxidants like di-tert-butyl peroxide, and ligands such as 1,10-phenanthroline . Another approach involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of tetrafluoroboric acid, followed by treatment with concentrated sulfuric acid .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in minimizing side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-nitrobenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon and hydrogen gas are used for the reduction of the nitro group.
Substitution: Hydrolysis of the ester group can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: The reduction of the nitro group yields ethyl 4-aminobenzofuran-3-carboxylate.
Hydrolysis: Hydrolysis of the ester group results in 4-nitrobenzofuran-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-nitrobenzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Materials Science: Benzofuran derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of ethyl 4-nitrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 4-nitrobenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: Similar in structure but with the nitro group at a different position.
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate: Contains additional substituents that may alter its biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the ethyl ester group at the 3-position makes it a valuable intermediate for the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C11H9NO5 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
ethyl 4-nitro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H9NO5/c1-2-16-11(13)7-6-17-9-5-3-4-8(10(7)9)12(14)15/h3-6H,2H2,1H3 |
Clave InChI |
MGLJWPBUCNCJCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC2=CC=CC(=C21)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


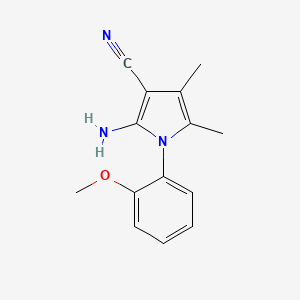
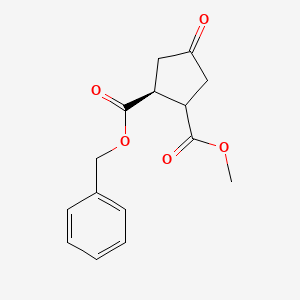
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
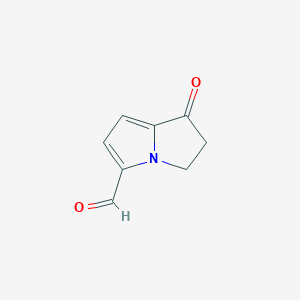
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)
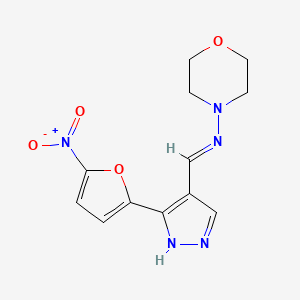
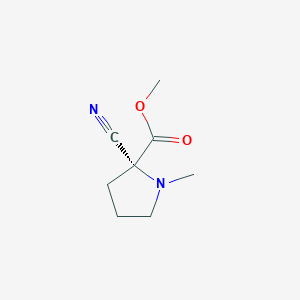
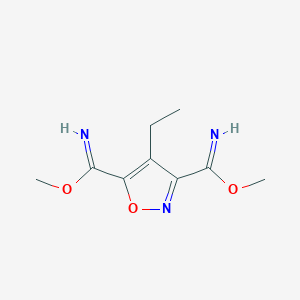
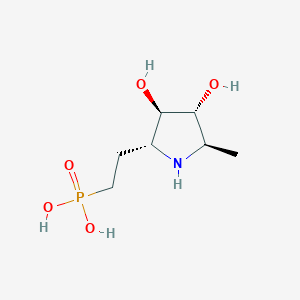


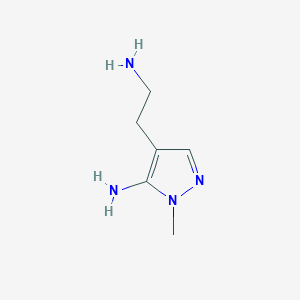
![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)
